molecular formula C19H21N3O3S B11132451 methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate

Cat. No.: B11132451
M. Wt: 371.5 g/mol
InChI Key: CVUXUBZNYSLWFV-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Methyl 2-{[3-(1H-indol-1-yl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an indole moiety, a thiazole ring, and a carboxylate group. The molecular formula is C21H23N3O4SC_{21}H_{23}N_{3}O_{4}S with a molecular weight of approximately 413.5 g/mol. The structural configuration contributes to its potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing indole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone with indole fragments have demonstrated potent antibacterial activity against various strains of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/ml)Target Organism
Compound 5d37.9–113.8Staphylococcus aureus
Compound 5g45.0–120.0Escherichia coli
Compound 5k50.0–130.0Pseudomonas aeruginosa

Antitumor Activity

In addition to antimicrobial effects, compounds similar to this compound have been evaluated for their antitumor properties. Studies have shown that certain thiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Case Study: Thiazole Derivatives in Cancer Treatment

A study focused on the synthesis and evaluation of thiazole derivatives revealed that several compounds exhibited cytotoxicity against human cancer cell lines, with some achieving IC50 values below 10 μM . These findings suggest a promising avenue for developing new anticancer agents based on the thiazole scaffold.

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease processes. For example, thiazole derivatives have been identified as dual inhibitors of COX-1/2 and lipoxygenase pathways, which are critical in inflammatory responses . This mechanism could provide therapeutic benefits in treating inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique chemical structure.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and a favorable safety profile; however, comprehensive toxicity assessments are necessary to establish safe dosage levels for clinical use .

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

methyl 2-(3-indol-1-ylpropanoylamino)-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N3O3S/c1-12(2)17-16(18(24)25-3)21-19(26-17)20-15(23)9-11-22-10-8-13-6-4-5-7-14(13)22/h4-8,10,12H,9,11H2,1-3H3,(H,20,21,23)

InChI Key

CVUXUBZNYSLWFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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